2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetonitrile
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Overview
Description
2-{3-iodobicyclo[111]pentan-1-yl}acetonitrile is a chemical compound characterized by its unique bicyclic structure and the presence of an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetonitrile typically involves the iodination of bicyclo[1.1.1]pentane derivatives. One common method is the reaction of 3-bromobicyclo[1.1.1]pentane with potassium iodide in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.
Reduction: Reduction reactions can be performed to convert the nitrile group to an amine.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Various nucleophiles, such as Grignard reagents or organolithium compounds, can be used for substitution reactions.
Major Products Formed:
Oxidation: Iodine-containing acids or esters.
Reduction: Primary, secondary, or tertiary amines.
Substitution: Alkyl or aryl derivatives of the original compound.
Scientific Research Applications
2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand iodine metabolism.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetonitrile: Similar structure but with a bromine atom instead of iodine.
2-{3-chlorobicyclo[1.1.1]pentan-1-yl}acetonitrile: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: 2-{3-iodobicyclo[111]pentan-1-yl}acetonitrile is unique due to the presence of the iodine atom, which imparts different chemical properties compared to its bromine and chlorine analogs
Properties
CAS No. |
2742659-40-9 |
---|---|
Molecular Formula |
C7H8IN |
Molecular Weight |
233 |
Purity |
95 |
Origin of Product |
United States |
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